Tolmetin glucuronide is a major metabolite of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used in humans. It is formed through the glucuronidation of Tolmetin, a process where glucuronic acid is attached to the drug molecule, increasing its water solubility and facilitating excretion. Tolmetin glucuronide belongs to the class of acyl glucuronides, known for their inherent reactivity and potential to form covalent adducts with proteins. [, , , ] This reactivity makes Tolmetin glucuronide a valuable tool in studying drug metabolism, covalent protein binding, and potential toxicological consequences. [, , ]
Tolmetin glucuronide is synthesized through the enzymatic conjugation of tolmetin with glucuronic acid, typically catalyzed by the enzyme UDP-glucuronosyltransferase in the liver. This classification places it within the broader category of drug metabolites that undergo phase II biotransformation, which enhances their solubility and facilitates elimination from the body .
The synthesis of tolmetin glucuronide involves several key steps:
Tolmetin glucuronide primarily undergoes two types of chemical reactions:
The mechanism of action for tolmetin glucuronide mirrors that of its parent compound, tolmetin:
Tolmetin glucuronide possesses several notable physical and chemical properties:
Tolmetin glucuronide has several important applications in scientific research:
Tolmetin glucuronide is formed through the conjugation of tolmetin (a non-steroidal anti-inflammatory drug containing a carboxylic acid functional group) with glucuronic acid via an ester bond at the 1-O-β position. This linkage confers inherent chemical reactivity, facilitating intramolecular acyl migration—a process where the tolmetin moiety migrates sequentially from the 1-O-position to the 2-O-, 3-O-, and 4-O-positions on the glucuronic acid ring. This migration generates positional isomers that retain the molecular weight of the original conjugate but exhibit distinct chromatographic and mass spectrometric properties [3] [4].
Tandem mass spectrometry studies, particularly liquid secondary-ion mass spectrometry (LSI-MS) and continuous flow-fast atom bombardment mass spectrometry (CF-FAB-MS), have been pivotal in characterizing the structural isomers and adducts formed by tolmetin glucuronide. Incubation experiments with human serum albumin revealed covalent adducts formed via two primary mechanisms: imine (Schiff base) formation and nucleophilic displacement of the glucuronic acid moiety. Schiff base formation occurs between the aldehyde group of the rearranged glucuronide isomers (specifically the open-chain aldehyde form) and lysine residues on the protein, retaining the glucuronic acid moiety within the adduct. Nucleophilic displacement involves direct attack by protein nucleophiles (serine, arginine) on the carbonyl carbon of the ester bond, displacing the glucuronic acid and forming a covalent link directly between tolmetin and the protein [1] [7].
Specific binding sites on human serum albumin have been identified for tolmetin glucuronide adducts. Lysine 199 is the predominant site modified via both Schiff base formation and direct displacement mechanisms. Other significant sites include lysines 195 and 525 (Schiff base), lysine 541 (direct displacement and potential Schiff base), serines 220, 232, and 480 (direct displacement), and arginines 222 and 521 (direct displacement). Importantly, research indicates that Schiff base formation is the favored mechanism of covalent binding at lower, physiologically relevant concentrations of tolmetin glucuronide [1].
Table 1: Identified Human Serum Albumin Binding Sites for Tolmetin Glucuronide Adducts and Mechanisms
Protein Residue | Binding Mechanism | Relative Significance | Evidence Level |
---|---|---|---|
Lysine 199 | Schiff Base & Nucleophilic Displacement | High (Major site) | Mass Spectrometry, Edman Sequencing |
Lysine 195 | Schiff Base | Moderate | Mass Spectrometry |
Lysine 525 | Schiff Base | Moderate | Mass Spectrometry |
Lysine 541 | Nucleophilic Displacement | Low | Indirect Evidence |
Serine 220 | Nucleophilic Displacement | Moderate | Mass Spectrometry |
Serine 232 | Nucleophilic Displacement | Moderate | Mass Spectrometry |
Serine 480 | Nucleophilic Displacement | Moderate | Mass Spectrometry |
Arginine 222 | Nucleophilic Displacement | Moderate | Mass Spectrometry |
Arginine 521 | Nucleophilic Displacement | Low | Indirect Evidence |
The stability of tolmetin glucuronide under physiological conditions (pH 7.4, 37°C) is a critical determinant of its potential reactivity. Degradation follows pseudo-first-order kinetics, primarily involving two competing pathways: hydrolytic cleavage (regeneration of free tolmetin) and acyl migration (isomerization). Acyl migration is typically the dominant pathway initially, leading to the formation of β-glucuronidase-resistant isomers. The degradation rate is quantified by measuring the disappearance of the characteristic 1-O-β anomeric proton signal using Nuclear Magnetic Resonance spectroscopy or by monitoring the decline of the intact 1-O-β acyl glucuronide peak using liquid chromatography-tandem mass spectrometry [3] [8].
Studies utilizing NMR spectroscopy have provided detailed insights into the degradation pathways and kinetics. Tolmetin glucuronide exhibits moderate reactivity compared to other acyl glucuronides. Its half-life (t₁/₂) in simple phosphate buffer (pH 7.4, 37°C) is approximately 4.0 hours. This places it among the more reactive acyl glucuronides associated with withdrawn drugs or drugs bearing safety warnings due to potential toxicity linked to covalent protein binding. For comparison, safe carboxylic acid drugs like telmisartan and gemfibrozil form glucuronides with significantly longer half-lives (>10.6 hours), while withdrawn drugs like zomepirac have glucuronides with very short half-lives (<1 hour) [8] [3].
The degradation kinetics can be influenced by buffer composition. While phosphate buffer provides a standardized system for comparative assessment, the presence of proteins like human serum albumin can alter degradation profiles. Albumin can act as a competing nucleophile, accelerating the loss of the intact 1-O-β conjugate through covalent adduct formation. However, studies indicate that half-life determination in simple phosphate buffer remains a robust and predictive measure of intrinsic reactivity for risk assessment during drug development [4] [8].
Table 2: Degradation Half-Lives of Selected Acyl Glucuronides in Phosphate Buffer (pH 7.4, 37°C)
Drug (Safety Classification) | Acyl Glucuronide Half-Life (Hours) | Primary Degradation Pathway Initial Phase | Relative Reactivity |
---|---|---|---|
Zomepirac (Withdrawn) | < 1.0 | Acyl Migration | Very High |
Tolmetin (Warning/Withdrawn*) | ~4.0 | Acyl Migration | High |
Diclofenac (Warning) | ~1.3 | Acyl Migration | High |
Furosemide (Warning) | ~1.3 | Acyl Migration | High |
Ibuprofen (Warning) | ~1.8 | Acyl Migration | High |
Naproxen (Warning) | ~1.4 | Acyl Migration | High |
Probenecid (Warning) | ~1.5 | Acyl Migration | High |
Flufenamic Acid (Safe) | >10.6 | Hydrolysis | Low |
Gemfibrozil (Safe) | >10.6 | Hydrolysis | Low |
Telmisartan (Safe) | >10.6 | Hydrolysis | Low |
Tolmetin remains available in some regions but carries warnings; Zomepirac was withdrawn. Data compiled from [8] [3].
Glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferase enzymes, is a reversible metabolic pathway. The enzymatic hydrolysis of acyl glucuronides like tolmetin glucuronide back to the parent aglycone (tolmetin) is primarily mediated by β-glucuronidase, an enzyme present in various tissues and in lysosomes. However, studies directly quantifying the hydrolysis kinetics of specifically tolmetin glucuronide within human liver microsomal incubations are limited within the provided search results [2].
The process of glucuronide hydrolysis is generally efficient for less stable acyl glucuronides. While not explicitly measured for tolmetin glucuronide in the available sources, research on structurally similar compounds suggests that acyl glucuronides susceptible to rapid chemical degradation (like tolmetin glucuronide with its 4.0-hour half-life) may also be substrates for enzymatic hydrolysis. However, the rate of enzymatic hydrolysis likely competes with the non-enzymatic degradation pathways (migration and hydrolysis). β-Glucuronidase specifically cleaves the 1-O-β glucosidic bond and would not recognize the migrated isomers (2-O-, 3-O-, 4-O-isomers) formed spontaneously in buffer or biological matrices [2] [10].
The interplay between enzymatic hydrolysis and chemical degradation is complex. While β-glucuronidase can hydrolyze the 1-O-β isomer, the spontaneous migration continuously generates isomers resistant to this enzyme. Furthermore, the generation of tolmetin glucuronide by human liver microsomes is a standard procedure used to produce the metabolite for stability testing without requiring synthetic standards. This process inherently involves the dynamic equilibrium of formation by uridine diphosphate-glucuronosyltransferase and potential degradation (both enzymatic hydrolysis and chemical degradation) within the microsomal incubation [8] [2].
Carboxylesterases are a major class of hydrolases capable of cleaving ester bonds. While their primary role involves hydrolyzing ester-containing xenobiotics and prodrugs, evidence suggests they may also play a role in the disposition of acyl glucuronides. However, direct evidence for carboxylesterase-mediated hydrolysis of tolmetin glucuronide specifically is not provided in the search results [9].
Research on the structurally related carboxylic acid drug zomepirac provides relevant mechanistic insights. Studies utilizing esterase inhibitors like tri-o-tolyl phosphate demonstrated that esterases can hydrolyze zomepirac acyl glucuronide back to the parent drug in vivo. Inhibition of these esterases led to a significant accumulation of zomepirac glucuronide in plasma, liver, and particularly the kidney. This accumulation correlated directly with the manifestation of kidney injury in a mouse model, suggesting that esterases act as a detoxifying pathway by limiting systemic and tissue exposure to the reactive acyl glucuronide. By hydrolyzing the glucuronide back to the less reactive parent acid, esterases reduce the pool of glucuronide available for covalent binding to proteins or other macromolecules [9].
It is mechanistically plausible that tolmetin glucuronide, sharing the ester bond linkage characteristic of acyl glucuronides, is also a substrate for certain carboxylesterases. Inhibition of esterases would therefore be expected to increase the systemic exposure and tissue concentrations of tolmetin glucuronide, potentially exacerbating its covalent binding potential and associated risks. This potential role positions esterases as a protective metabolic pathway against acyl glucuronide accumulation, complementing the detoxification role traditionally ascribed to glucuronidation itself. The balance between glucuronide formation by uridine diphosphate-glucuronosyltransferase, its chemical degradation, enzymatic hydrolysis by β-glucuronidase, and esterase-mediated hydrolysis dictates the net exposure to reactive acyl glucuronide species [9] [4].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0